Piperitone Piperitone Piperitone is a p-menthane monoterpenoid that is cyclohex-2-en-1-one substituted by a methyl group at position 3 and an isopropyl group at position 6. It has a role as a volatile oil component and a plant metabolite. It is a p-menthane monoterpenoid and a cyclic terpene ketone.
Piperitone is a natural product found in Piper ossanum, Minthostachys mollis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 89-81-6
VCID: VC21175221
InChI: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
SMILES: CC1=CC(=O)C(CC1)C(C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Piperitone

CAS No.: 89-81-6

Cat. No.: VC21175221

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Piperitone - 89-81-6

Specification

Description Piperitone is a p-menthane monoterpenoid that is cyclohex-2-en-1-one substituted by a methyl group at position 3 and an isopropyl group at position 6. It has a role as a volatile oil component and a plant metabolite. It is a p-menthane monoterpenoid and a cyclic terpene ketone.
Piperitone is a natural product found in Piper ossanum, Minthostachys mollis, and other organisms with data available.
CAS No. 89-81-6
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 3-methyl-6-propan-2-ylcyclohex-2-en-1-one
Standard InChI InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
Standard InChI Key YSTPAHQEHQSRJD-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(CC1)C(C)C
Canonical SMILES CC1=CC(=O)C(CC1)C(C)C
Boiling Point 233.00 to 235.00 °C. @ 760.00 mm Hg
Melting Point < 25 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator